molecular formula C24H25NO5 B2811278 2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid CAS No. 2503202-47-7

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid

Cat. No. B2811278
CAS RN: 2503202-47-7
M. Wt: 407.466
InChI Key: XSGVESBLDAPUMH-UHFFFAOYSA-N
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Description

“2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid” is a chemical compound with the CAS Number: 2503202-47-7 . It has a molecular weight of 407.47 . The compound finds applications in areas such as drug delivery, materials science, and chemical synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 407.47 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Modification

One key area of application for compounds with complex spirocyclic and heterocyclic structures involves their synthesis and chemical modification. Research has demonstrated various methodologies for the synthesis and functionalization of spirocyclic compounds, highlighting their importance in organic chemistry. For instance, the synthesis of new 3H-pyrrole derivatives from 3-aryl-2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes showcases the chemical reactivity and versatility of these structures in producing pharmacologically relevant scaffolds (Belikov et al., 2016).

Pharmacological Applications

Compounds bearing the spirocyclic and azaspiro motifs have been explored for their potential in drug discovery, particularly in the development of new therapeutic agents. For example, novel adamantane derivatives have been synthesized and tested for their cytotoxic and apoptotic effects, indicating the potential of spirocyclic structures in cancer therapy (Turk-Erbul et al., 2021).

Antiviral Research

Spirocyclic compounds have also shown promise in antiviral research. A study on spirothiazolidinone derivatives revealed significant activity against influenza A/H3N2 virus, demonstrating the utility of these compounds in developing new antiviral drugs (Apaydın et al., 2020).

Catalysis and Organic Reactions

The structural complexity of spirocyclic compounds lends itself to applications in catalysis and organic synthesis. Research detailing the Cu(II)-catalyzed domino reaction of 2H-azirines with diazotetramic and diazotetronic acids to produce triazole derivatives underscores the role of these compounds in facilitating novel organic transformations (Rostovskii et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as drug delivery or materials science.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

2-[7-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)11-16-12-24(15-30-16)9-10-25(14-24)23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVESBLDAPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid

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